molecular formula C20H23NO4 B5524454 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid

4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid

Cat. No.: B5524454
M. Wt: 341.4 g/mol
InChI Key: YLVWPINLMKSMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.16270821 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Magnetism

Research into the crystallography and magnetism of compounds similar to 4-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoic acid reveals insights into their structural and magnetic properties. For example, the study on 3-(N-tert-Butyl-N-aminoxyl)benzoic acid demonstrates its ability to form antiparallel chains joined by hydrogen bonds, showing an antiferromagnetic downturn at lower temperatures. This suggests potential applications in designing materials with specific magnetic properties (Baskett & Lahti, 2005).

Pharmaceutical Applications

In the realm of pharmaceuticals, compounds structurally related to this compound have been investigated for their potential as drug candidates. For instance, heteroaryl sulfonamides have been identified as new EP1 receptor selective antagonists, highlighting their potential for optimized antagonist activity in vivo. This points to the relevance of these compounds in developing new medications for diseases or conditions mediated by the EP1 receptor (Naganawa et al., 2006).

Properties

IUPAC Name

4-[[2-(2-tert-butyl-5-methylphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-13-5-10-16(20(2,3)4)17(11-13)25-12-18(22)21-15-8-6-14(7-9-15)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVWPINLMKSMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.